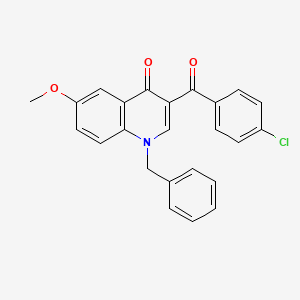
1-benzyl-3-(4-chlorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(4-chlorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-benzyl-3-(4-chlorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst.
Chlorobenzoylation: The 4-chlorobenzoyl group is introduced through an acylation reaction using 4-chlorobenzoyl chloride and a suitable base.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a strong base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow techniques.
Analyse Des Réactions Chimiques
1-Benzyl-3-(4-chlorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions, leading to the formation of various derivatives.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester or amide bonds, resulting in the formation of carboxylic acids or amines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols).
Applications De Recherche Scientifique
1-Benzyl-3-(4-chlorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-benzyl-3-(4-chlorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors, altering cellular signaling pathways and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Benzyl-3-(4-chlorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives, such as:
1-Benzyl-3-(4-methoxybenzoyl)-6-methoxyquinolin-4-one: Similar structure but with a methoxy group instead of a chloro group, leading to different biological activities.
1-Benzyl-3-(4-chlorobenzoyl)-6,7-dimethoxyquinolin-4-one: Contains an additional methoxy group, which may enhance its biological activity and solubility.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-benzyl-3-(4-chlorobenzoyl)-6-methoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO3/c1-29-19-11-12-22-20(13-19)24(28)21(23(27)17-7-9-18(25)10-8-17)15-26(22)14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAOEOJXJOUQIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-Trifluoro-N-[(3S,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B2465916.png)
![1-(3,4-dimethylphenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2465919.png)
![Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate](/img/structure/B2465921.png)
![3-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide](/img/structure/B2465925.png)
![4-Methoxy-3-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzaldehyde](/img/structure/B2465926.png)

![2-FLUORO-N-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]BENZAMIDE](/img/structure/B2465928.png)
![N-(4-bromophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2465930.png)
![N-(4-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide](/img/structure/B2465931.png)

![2-Chloro-N-[1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethyl]propanamide](/img/structure/B2465933.png)
![2-(2-Methoxyphenyl)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}ethan-1-one](/img/structure/B2465935.png)
![N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide](/img/structure/B2465936.png)
